Butylpentyl ether
Description
Contextualization within Modern Ether Chemistry Scholarship
Ethers are a class of organic compounds with the general structure R-O-R', where R and R' represent alkyl or aryl groups. byjus.com They are structurally similar to alcohols and water but lack the hydroxyl (O-H) group, which significantly influences their physical and chemical properties. britannica.com The absence of hydrogen bonding between ether molecules results in lower boiling points compared to alcohols of similar molecular weight. britannica.com For instance, the boiling point of diethyl ether is significantly lower than that of 1-butanol. britannica.com However, the oxygen atom in ethers can form hydrogen bonds with other compounds that possess O-H or N-H bonds, making them effective solvents for a wide range of organic and some inorganic compounds. britannica.com
Ethers are generally unreactive compounds, stable in the presence of many bases, and are often used as solvents in chemical reactions. geeksforgeeks.orgalfa-chemistry.com Their reactivity is primarily centered around the cleavage of the C-O bond, which typically requires harsh reaction conditions. byjus.com
Butylpentyl ether is an asymmetrical ether, as the two alkyl groups attached to the oxygen atom are different. byjus.com Its properties are consistent with those of other higher molecular weight ethers, exhibiting low water solubility and a boiling point comparable to alkanes of similar size. openochem.org
Research Significance in Organic Synthesis and Materials Science
The significance of this compound in research stems from its utility as an intermediate and a model compound in the study of ether synthesis and reactivity.
In Organic Synthesis:
The primary method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis. alfa-chemistry.com This reaction involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgbyjus.com For the synthesis of this compound, one could react sodium butoxide with 1-chloropentane (B165111) or sodium pentoxide with 1-chlorobutane. The Williamson synthesis is a versatile and long-standing method for preparing a wide variety of ethers. masterorganicchemistry.com
Research in this area often focuses on optimizing reaction conditions, such as the choice of base, solvent, and temperature, to maximize yield and minimize side reactions. byjus.com For instance, studies have explored the use of phase transfer catalysis to improve the efficiency of the Williamson synthesis. byjus.com
In Materials Science:
While direct applications of this compound in materials science are not extensively documented, ethers, in general, play a role as solvents and plasticizers. alfa-chemistry.commdpi.com For example, bis(1-butylpentyl) adipate (B1204190) is used as a plasticizer in the construction of ion-selective electrodes. mdpi.com The study of simple ethers like this compound can provide fundamental insights into the solvent-solute interactions and physical properties that are crucial for these applications.
Furthermore, the synthesis of more complex ether derivatives is an active area of research. For example, there are patents detailing the synthesis of various alkyl ether derivatives for potential applications. google.com The fundamental understanding of the synthesis and properties of a simple ether like this compound can inform the development of these more complex materials.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-Butoxypentane | nih.gov |
| CAS Number | 18636-66-3 | nih.gov |
| Molecular Formula | C₉H₂₀O | nih.gov |
| Molecular Weight | 144.25 g/mol | nih.gov |
| Boiling Point | 163.8 °C at 760 mmHg | lookchem.comchemblink.com |
| Density | 0.786 g/cm³ | lookchem.comchemblink.com |
| Flash Point | 43.7 °C | lookchem.com |
| Water Solubility | Low | openochem.org |
Reactants for Williamson Ether Synthesis of this compound
| Alkoxide | Alkyl Halide | Product |
| Sodium butoxide | 1-Chloropentane | This compound |
| Sodium pentoxide | 1-Chlorobutane | This compound |
Structure
2D Structure
3D Structure
Properties
CAS No. |
18636-66-3 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
1-butoxypentane |
InChI |
InChI=1S/C9H20O/c1-3-5-7-9-10-8-6-4-2/h3-9H2,1-2H3 |
InChI Key |
FVUDRZSBJPQJBX-UHFFFAOYSA-N |
SMILES |
CCCCCOCCCC |
Canonical SMILES |
CCCCCOCCCC |
Other CAS No. |
18636-66-3 |
Origin of Product |
United States |
Synthetic Methodologies for Butylpentyl Ether and Cognate Aliphatic Ethers
Conventional and Foundational Etherification Protocols
Traditional methods for ether synthesis have been the bedrock of organic chemistry for over a century, providing reliable, albeit sometimes limited, pathways to a wide range of ethers.
Mechanistic Investigations of the Williamson Ether Synthesis and its Limitations
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. testbook.comchemistrytalk.orgscienceinfo.com The reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide in an S(_N)2 reaction. scienceinfo.comlibretexts.orgbyjus.com To synthesize butylpentyl ether via this method, one could react sodium butoxide with 1-bromopentane, or sodium pentoxide with 1-bromobutane.
The mechanism proceeds via a backside attack of the nucleophilic alkoxide on the carbon atom bearing the halogen. testbook.combyjus.com This concerted process involves the simultaneous formation of the new carbon-oxygen bond and cleavage of the carbon-halogen bond. byjus.com
Limitations of the Williamson Ether Synthesis:
Despite its utility, the Williamson ether synthesis is subject to several limitations, primarily stemming from the basicity of the alkoxide ion. testbook.combyjus.com
Elimination Reactions: When using secondary or tertiary alkyl halides, the E2 elimination reaction often competes with or even dominates the desired S(_N)2 substitution. scienceinfo.comlibretexts.orgbyjus.com The alkoxide can act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene. chemistrytalk.orgbyjus.com For instance, reacting sodium butoxide with 2-bromopentane (B28208) would likely yield a significant amount of pentene isomers alongside the desired this compound.
Steric Hindrance: Sterically hindered alkyl halides or alkoxides can significantly slow down the rate of the S(_N)2 reaction, allowing elimination to become the major pathway. chemistrytalk.orgbyjus.com Synthesizing a bulky ether like di-tert-butyl ether is not feasible using this method. scienceinfo.com
C-Alkylation: With phenoxides, C-alkylation can occur as a side reaction in addition to the expected O-alkylation. testbook.combyjus.com
Solvent Effects: The choice of solvent is crucial. Protic or nucleophilic solvents can react with the alkyl halide, reducing the yield of the desired ether. chemistrytalk.org Aprotic solvents like toluene, acetonitrile (B52724), or N,N-dimethylformamide are generally preferred. chemistrytalk.org
A variation of this synthesis employs silver oxide (Ag(_2)O) instead of a strong base, allowing for milder reaction conditions as the formation of an alkoxide intermediate is not required. libretexts.org
Acid-Catalyzed Alcohol Dehydration for Symmetrical Ether Production
The acid-catalyzed dehydration of primary alcohols is a common industrial method for the production of symmetrical ethers. libretexts.orgmasterorganicchemistry.com This method involves heating the alcohol in the presence of a strong acid, such as sulfuric acid. masterorganicchemistry.comjove.com For example, diethyl ether is commercially produced by heating ethanol (B145695) with sulfuric acid at around 130-140°C. masterorganicchemistry.comjove.com
The mechanism involves the initial protonation of an alcohol molecule by the acid, forming an oxonium ion and converting the hydroxyl group into a good leaving group (water). masterorganicchemistry.commychemblog.comdoubtnut.com A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an S(_N)2 reaction and displacing a water molecule. masterorganicchemistry.comjove.com The resulting protonated ether is then deprotonated to yield the symmetrical ether. masterorganicchemistry.commychemblog.com
Limitations of Acid-Catalyzed Dehydration:
Unsymmetrical Ethers: This method is not suitable for preparing unsymmetrical ethers like this compound. libretexts.org A reaction between butanol and pentanol (B124592) would result in a statistical mixture of diethyl ether, dipentyl ether, and the desired this compound, making separation difficult.
Substrate Scope: The reaction is generally limited to primary alcohols. byjus.comjove.com Secondary and tertiary alcohols readily undergo elimination to form alkenes under acidic conditions. libretexts.orgjove.com
Reaction Conditions: The reaction conditions, particularly temperature, must be carefully controlled. At higher temperatures, elimination to form alkenes becomes the predominant reaction. jove.com For instance, heating ethanol at 443 K in the presence of sulfuric acid yields ethene, while at 413 K, ethoxyethane is the major product. byjus.comjove.com
Alkoxymercuration-Demercuration Reactions: Regioselectivity and Substrate Scope
Alkoxymercuration-demercuration is a two-step process that converts an alkene into an ether. byjus.comjove.com This method is particularly useful for the synthesis of ethers that would be difficult to prepare via Williamson synthesis or acid-catalyzed dehydration due to issues with carbocation rearrangements. byjus.comlibretexts.org
The reaction involves the addition of an alcohol to an alkene in the presence of a mercury salt, typically mercuric acetate (B1210297) [Hg(OAc)(_2)] or mercuric trifluoroacetate (B77799) [Hg(OCOCF(_3))(_2)], followed by the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH(_4)). mychemblog.combyjus.com
Regioselectivity and Stereochemistry:
Substrate Scope and Limitations:
A wide variety of alkenes and alcohols can be used in this reaction. jove.com However, the synthesis of di-tertiary ethers is not possible due to steric hindrance. jove.com A significant drawback of this method is the use of toxic and expensive mercury compounds. mychemblog.com
Contemporary and Catalytic Strategies for Ether Synthesis
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for ether synthesis, often employing transition metal catalysts.
Reductive Etherification of Carbonyl Compounds and Alcohols: Pathways and Catalyst Design
Reductive etherification provides a powerful alternative to the Williamson ether synthesis for the formation of both symmetrical and unsymmetrical ethers. This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an alcohol in the presence of a reducing agent and a catalyst. acs.orgoup.com
The reaction pathway generally involves the formation of a hemiacetal or hemiketal intermediate from the carbonyl compound and the alcohol. This intermediate is then reduced to the corresponding ether. Various reducing agents, such as organosilanes (e.g., triethylsilane), and catalysts, including both Brønsted and Lewis acids, have been employed. acs.orgoup.com
Recent advancements have focused on the development of more efficient and selective catalyst systems. For instance, iron(III) chloride has been shown to be a highly effective catalyst for the reductive etherification of carbonyl compounds with alcohols and triethylsilane, proceeding under mild conditions with short reaction times. oup.com Other catalytic systems include those based on ruthenium, platinum, and scandium(III) triflate. organic-chemistry.orgthieme-connect.com A notable development is a method that achieves net reductive etherification without the need for hydride reagents or hydrogen gas, instead utilizing phosphines and acid to form and then hydrolyze α-(alkoxyalkyl)phosphonium salts. rsc.org
Catalyst Design and Substrate Scope:
The choice of catalyst and reducing agent can influence the efficiency and substrate scope of the reaction. For example, some methods may be more suitable for aldehydes than ketones, or for aromatic versus aliphatic carbonyl compounds. oup.com The reaction conditions can often be tuned to favor the etherification of primary or secondary alcohols. acs.org
Palladium-Catalyzed Etherification Approaches Under Varied Atmospheric Conditions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-oxygen bonds, particularly for the synthesis of alkyl aryl ethers. organic-chemistry.orgmagtech.com.cn These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. mit.edu
The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide complex, and finally, reductive elimination to yield the ether and regenerate the palladium(0) catalyst. mit.edu
Ligand Development and Reaction Conditions:
The success of these reactions is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective in promoting the challenging C-O bond-forming reductive elimination step. magtech.com.cnmit.edu Two catalyst systems have been described that provide mild and general conditions for the Pd-catalyzed C–O cross-coupling of primary alcohols. For activated, electron-deficient aryl halides, a commercially available ligand promotes efficient coupling. For less reactive, electron-rich aryl halides, a new, more effective ligand was developed. mit.edu
These reactions can often be performed under relatively mild conditions and exhibit good functional group tolerance. magtech.com.cn While initially developed for the synthesis of aryl ethers, research continues to explore their application to the synthesis of aliphatic ethers. Some methods have shown excellent selectivity for the functionalization of primary alcohols in the presence of secondary and tertiary alcohols. organic-chemistry.org
Enzyme-Inspired Catalytic Systems for Stereoselective Ether Formation
Nature's catalysts, enzymes, have long been a source of inspiration for chemists seeking to develop highly selective and efficient synthetic methods. Recently, significant strides have been made in creating enzyme-inspired catalytic systems for the stereoselective formation of ethers. These systems aim to mimic the precise control exerted by enzymes, which position reactants in optimal orientations for reaction. illinois.eduscitechdaily.com
Researchers at the University of Illinois Urbana-Champaign, for instance, have developed a small-molecule catalyst that self-assembles to bring together an alcohol and an alkene, facilitating their reaction to form an ether. illinois.eduscitechdaily.com This approach bypasses the need for harsh reagents or large excesses of starting materials often required in traditional methods. The catalyst, dubbed Sven-SOX, contains palladium and is designed to have specific geometric and electronic properties that align the reactants correctly. scitechdaily.com This method has proven to be broadly applicable, enabling the synthesis of over 130 different ethers, including sterically hindered ones that are challenging to produce by other means. illinois.eduscitechdaily.com The core principle of this catalyst is to mimic the "proximity and position" functions of enzymes, creating a self-assembling "artificial enzyme" from simple components. scitechdaily.com
Another approach involves the development of supported catalytic systems that incorporate the key functional groups of a hydrolytic enzyme's catalytic triad (B1167595) (alcohol, imidazole, and carboxylate) into a single unit. uq.edu.au These artificial active sites can be attached to a solid support, and their catalytic efficiency can be enhanced by tuning the local hydrophobicity, similar to the hydrophobic pockets found in natural enzymes. uq.edu.au
Lewis Acid Catalysis in Etherification (e.g., Tin(II) Bromide-Mediated Processes)
Lewis acids are pivotal in promoting etherification reactions. Among them, tin(II) bromide (SnBr₂) has emerged as an effective and economical catalyst for the synthesis of ethers, particularly from monoterpenes. researchgate.netacademie-sciences.fr It is a water-tolerant Lewis acid, which simplifies reaction conditions. researchgate.netacademie-sciences.fr
Studies on the etherification of β-pinene with various alcohols have demonstrated that SnBr₂ is a highly active and selective catalyst. researchgate.netacademie-sciences.fr When compared to other tin(II) salts and both Lewis and Brønsted acids, SnBr₂ showed superior performance in producing α-terpinyl alkyl ethers. researchgate.netacademie-sciences.fr The efficiency of SnBr₂-catalyzed reactions is influenced by parameters such as catalyst concentration, temperature, and reaction time. researchgate.netacademie-sciences.fr This methodology has been successfully applied to a range of alcohols and monoterpenes. researchgate.netacademie-sciences.fr For example, the reaction of racemic propane-1,2-diol with diazofluorene catalyzed by tin(II) bromide yields both 1- and 2-monoethers. researchgate.net
The catalytic activity of tin(II) halides has also been explored in the regioselective mono-etherification of vicinal diols in carbohydrate chemistry using diazo compounds. heegermaterials.comskemman.is While tin(II) chloride has been used, tin(II) bromide also serves as a catalyst in these transformations. skemman.is
| Catalyst | Conversion (%) | Selectivity for α-terpinyl methyl ether (%) |
|---|---|---|
| SnBr₂ | Data not specified | Highest among tested tin(II) salts |
| SnCl₂ | Data not specified | Less effective than SnBr₂ |
| Other Lewis/Brønsted Acids | Data not specified | Varied |
Electrosynthesis and C-H Activation in Ether Production
Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to traditional methods that often rely on harsh oxidants or catalysts. researchgate.netnih.gov This approach utilizes electricity to drive chemical reactions, such as the formation of C-O bonds in ethers. nih.gov
A significant area of development is the C-H functionalization of ethers, which allows for the direct modification of ether molecules. researchgate.netacs.org Electrophotocatalytic methods have been developed for the highly regioselective C-H functionalization of ethers. researchgate.netacs.org These reactions are often catalyzed by species like the trisaminocyclopropenium (TAC) ion under mild electrochemical potential and visible light irradiation. researchgate.netacs.org This process can lead to the oxidant-free coupling of ethers with various organic molecules. researchgate.net The proposed mechanism involves a hydrogen atom transfer (HAT) from the ether to the photoexcited catalyst. researchgate.net
Another electrochemical strategy involves the chemo- and stereoselective allylation/alkylation of ethers through a C(sp³)–H activation event. rsc.org This is achieved by the cathodic activation of a redox-active carbonate, which generates electrophilic oxy radicals capable of triggering HAT events. rsc.org This method has been used to create a diverse library of functionalized ethers in high yields. rsc.org
Furthermore, iron-catalyzed electrochemical methods have been developed for the synthesis of benzazoles from ethers via the selective cleavage of C-O bonds under oxidant-free conditions. researchgate.net This highlights the versatility of electrosynthesis in both forming and modifying ether linkages.
Green Chemistry Principles in Ether Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for ethers, aiming to reduce environmental impact by using sustainable reagents, solvents, and catalysts.
Application of Sustainable Reagents and Solvents (e.g., Dimethyl Carbonate)
Dimethyl carbonate (DMC) is recognized as a green reagent and solvent due to its low toxicity and biodegradability. sigmaaldrich.comwikipedia.orgunive.it It serves as a safer alternative to toxic methylating agents like methyl halides and dimethyl sulfate, and to phosgene (B1210022) for carbonylation reactions. wikipedia.orgunive.it The use of DMC aligns with green chemistry principles by avoiding the production of inorganic salt byproducts. unive.it
DMC has been successfully used in the synthesis of various ethers. For instance, it has been employed in the base-catalyzed synthesis of arylmethyl ethers from phenols and their derivatives. sciforum.net In a one-step green process, isoeugenol (B1672232) methyl ether has been synthesized from eugenol (B1671780) using DMC for O-methylation, coupled with an isomerization step. nih.gov This reaction was optimized for temperature, reactant ratios, and catalyst systems, achieving high yields and selectivity. nih.gov
The direct synthesis of DMC itself from CO₂ and methanol is an area of active research, further enhancing its green credentials. rsc.orgrsc.org
Development and Evaluation of Heterogeneous Catalysts for Environmental Benignity
Heterogeneous catalysts are a cornerstone of green chemistry as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.govcapes.gov.brkoreascience.kr In ether synthesis, various solid acid catalysts have been investigated for their environmental benignity.
Bentonite, a naturally occurring clay, can be modified through a process called pillarization to create solid acid catalysts with enhanced surface area, acidity, and thermal stability. capes.gov.brkoreascience.kr These pillared bentonites show promise as catalysts for diethyl ether synthesis. capes.gov.brkoreascience.kr The acidity of these materials arises from both Brønsted acid sites (from silanol (B1196071) groups) and Lewis acid sites (from metal oxide pillars). koreascience.kr
Mesoporous aluminosilicates, such as Al-TUD-1, have also been shown to be effective and versatile heterogeneous acid catalysts for producing furanic ethers and levulinate esters from biorenewable sources like 5-hydroxymethyl-2-furfural (Hmf) and furfuryl alcohol (FA). rsc.org These catalysts can be prepared using environmentally friendly, non-surfactant templating methods. rsc.org
Other heterogeneous acid catalysts, including zeolites and sulfonated graphene oxides, have been evaluated for the etherification of glycerol (B35011) with alcohols. researchgate.net The efficiency of these catalysts is often linked to their pore structure and the accessibility of their active sites. researchgate.net
| Catalyst Type | Reaction | Key Advantages | Reference |
|---|---|---|---|
| Pillared Bentonite | Diethyl ether synthesis | High surface area, thermal stability, reusable | capes.gov.br, koreascience.kr |
| Al-TUD-1 (Mesoporous Aluminosilicate) | Synthesis of furanic ethers from biomass | Prepared via green routes, versatile, recyclable | rsc.org |
| Zeolites (e.g., *BEA, MFI) | Etherification of glycerol | Defined pore structure, tunable acidity | researchgate.net |
| NH₄HSO₄ on SiO₂ | Tetrahydropyranylation of alcohols | Recyclable, efficient under mild conditions | nih.gov |
Solvent-Free Etherification Techniques and Process Intensification
Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. cam.ac.uk A key strategy in this area is the use of solvent-free reaction conditions, which eliminates the environmental and economic costs associated with solvent use and disposal. cam.ac.ukfigshare.comacs.org
Solvent-free approaches have been applied to ether synthesis through techniques like continuous flow chemistry. cam.ac.ukfigshare.comacs.org For example, the Claisen rearrangement of allyl phenyl ether, a key step in the synthesis of some functionalized phenols and cyclohexanones, has been carried out under solvent-free, continuous flow conditions. cam.ac.ukacs.org This was achieved using a small footprint, high-temperature reactor, demonstrating the potential for significant process intensification. cam.ac.ukacs.org
Biomass-Derived Precursors in Sustainable Ether Synthesis
The sustainable production of aliphatic ethers, including this compound, is intrinsically linked to the availability of renewable alcohol precursors. Lignocellulosic biomass, which is the most abundant and non-food-competing biomass on Earth, serves as a primary feedstock for the production of various platform chemicals, including alcohols like butanol and pentanol. osti.govescholarship.orgmdpi.com
The conversion of lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, into fermentable sugars is a critical first step. osti.gov These sugars can then be fermented through processes like Acetone-Butanol-Ethanol (ABE) fermentation to produce a mixture of solvents, including butanol. escholarship.orgmdpi.com Bio-butanol is a well-established second-generation biofuel that can be produced from various biomass sources such as corn, sugarcane, and wood. scispace.comrsc.org Similarly, pentanol (amyl alcohol) can be produced from biomass through fermentation or other catalytic routes, making it another valuable bio-derived precursor for ether synthesis. mdpi.com
The direct catalytic etherification of these biomass-derived alcohols presents a promising pathway for the synthesis of both symmetrical and asymmetrical ethers. This method typically involves the dehydration of two alcohol molecules over an acid catalyst to form an ether linkage. While the synthesis of symmetrical ethers (from a single type of alcohol) is relatively straightforward, the selective synthesis of asymmetrical ethers like this compound (from two different alcohols, i.e., butanol and pentanol) is more challenging due to the competing self-etherification reactions that produce dibutyl ether and dipentyl ether as byproducts. escholarship.orgscispace.com
Recent research has focused on developing highly selective catalysts and optimizing reaction conditions to favor the cross-etherification of different alcohols. Heterogeneous acid catalysts are of particular interest as they can be easily separated from the reaction mixture and reused, contributing to a more sustainable and economical process. google.comou.edu
Research Findings on Ether Synthesis from Biomass-Derived Alcohols:
Several studies have explored the catalytic conversion of biomass-derived alcohols into ethers. For instance, research on the etherification of 2-methylpentanal (B94375) with 2-methylpentanol has shown high ether yields and selectivities, demonstrating the feasibility of producing complex ethers from biomass-derived molecules. researchgate.netresearchgate.net While this specific study does not use butanol and pentanol directly, it provides valuable insights into the reaction mechanisms and catalyst performance in the formation of aliphatic ethers.
Another study investigated the cross-etherification of n-butanol with 2-methylpentanal, revealing a significantly higher reaction rate compared to the self-condensation of either the alcohol or the aldehyde alone. researchgate.net This suggests that the co-feeding of different precursor molecules can enhance the efficiency of ether production.
The development of advanced biofuel blends from the acid-catalyzed alcoholysis of lignocellulosic biomass has also been a subject of investigation. This process can yield a mixture of an alkyl levulinate, a dialkyl ether, and the starting alcohol. google.com By using n-butanol or n-pentanol as the starting alcohol, it is possible to produce biofuel blends containing dibutyl ether or dipentyl ether, respectively, alongside other valuable components. google.com
The following data tables summarize key findings from research on the synthesis of aliphatic ethers from biomass-related precursors.
Table 1: Catalytic Etherification of Alcohols and Aldehydes
| Catalyst | Reactants | Temperature (°C) | Ether Yield (%) | Ether Selectivity (%) | Reference |
| Pd/SiO₂ | 2-methylpentanal + 2-methylpentanol (1:1 molar ratio) | 125 | 79 | 90 | researchgate.netresearchgate.net |
| Pd/SiO₂ | n-butanol + 2-methylpentanal | 125 | - | - | researchgate.net |
Table 2: Products from Acid-Catalyzed Alcoholysis of Lignocellulosic Biomass
| Starting Alcohol | Primary Products | Reference |
| n-Butanol | Butyl levulinate, Dibutyl ether, n-Butanol | google.com |
| n-Pentanol | Pentyl levulinate, Dipentyl ether, n-Pentanol | google.com |
The synthesis of this compound from biomass-derived butanol and pentanol would follow a similar principle of acid-catalyzed dehydration. The key challenge remains the development of a catalyst that selectively promotes the reaction between a butanol molecule and a pentanol molecule while minimizing the formation of the corresponding symmetrical ethers. Future research will likely focus on the design of shape-selective catalysts, such as zeolites or functionalized mesoporous materials, that can control the access of reactants to the active sites and favor the formation of the desired asymmetrical ether.
Detailed Reaction Mechanism Studies in Etherification
The synthesis of unsymmetrical ethers like this compound can be achieved through several routes, with nucleophilic substitution being a primary pathway. The choice of reactants and conditions significantly influences whether the reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) mechanism.
Nucleophilic Substitution (SN1 and SN2) Pathways in Ether Formation
The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers. byjus.combyjus.com This method involves the reaction of an alkoxide ion with a primary alkyl halide, proceeding through an SN2 mechanism. wikipedia.org In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, in a concerted step where the bond to the leaving group is broken as the new bond with the nucleophile is formed. wikipedia.org For the synthesis of this compound, there are two potential SN2 pathways:
Pathway A: Sodium butoxide reacts with 1-pentyl halide (e.g., 1-bromopentane).
Pathway B: Sodium pentoxide (also known as sodium pentyloxide) reacts with 1-butyl halide (e.g., 1-bromobutane).
Both pathways are viable as they involve primary alkyl halides, which are ideal substrates for SN2 reactions due to minimal steric hindrance. masterorganicchemistry.com Tertiary alkyl halides are unsuitable for this synthesis as they would predominantly lead to elimination products. masterorganicchemistry.com
Acid-catalyzed dehydration of a mixture of butanol and pentanol is another potential route, though it is less efficient for producing unsymmetrical ethers. This method typically yields a mixture of this compound, dibutyl ether, and dipentyl ether, making separation and purification challenging. masterorganicchemistry.com The mechanism for primary alcohols in this reaction involves the protonation of one alcohol molecule, which then gets attacked by a second alcohol molecule in an SN2 fashion. masterorganicchemistry.com
An SN1 mechanism for the formation of this compound is less likely under typical etherification conditions. SN1 reactions involve the formation of a carbocation intermediate and are favored for tertiary, benzylic, or allylic alcohols. youtube.com Since both butanol and pentanol are primary alcohols, they would form unstable primary carbocations, making the SN1 pathway energetically unfavorable. masterorganicchemistry.com
Role and Characterization of Key Intermediates (e.g., Hemiketals, Enol Ethers) in Catalytic Processes
While hemiketals and enol ethers are more commonly discussed in the context of reactions involving carbonyl compounds, certain catalytic etherification processes can involve related intermediates. For instance, in the iron(III)-catalyzed dehydrative etherification of alcohols, a proposed mechanism involves the reaction of the iron catalyst with an alcohol to form a zwitterionic intermediate. acs.org This intermediate can then react with another alcohol molecule. acs.org While not a hemiketal in the traditional sense, this metal-alkoxide complex is a key reactive species.
In some specialized catalytic systems for producing unsymmetrical ethers, such as the reductive coupling of aldehydes or ketones with alcohols, hemiacetal or hemiketal intermediates are indeed formed. nih.gov However, for the direct etherification of primary alcohols like butanol and pentanol, the primary intermediates are protonated alcohols (in acid catalysis) or alkoxides (in Williamson synthesis).
Investigation of Ether Cleavage Mechanisms
Ethers are generally characterized by their chemical stability and lack of reactivity. wikipedia.org However, under stringent conditions, such as in the presence of strong acids, the C-O bond can be broken.
Acid-Catalyzed Cleavage of Ethers: Structural Influences on Reaction Pathway
The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a standard reaction in organic chemistry. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group (an alcohol). masterorganicchemistry.comorganicchemistrytutor.com The subsequent step is a nucleophilic attack by the halide ion.
For an unsymmetrical ether with two primary alkyl groups like this compound, the cleavage will proceed via an SN2 mechanism. libretexts.orgpressbooks.pub This is because the formation of a primary carbocation, which would be necessary for an SN1 pathway, is highly unfavorable. organicchemistrytutor.com In the SN2 attack, the halide ion will target the less sterically hindered carbon atom. In the case of this compound, the butyl and pentyl groups are sterically similar, so the attack can occur at either the butyl or the pentyl carbon, leading to a mixture of products: 1-bromobutane and 1-pentanol (B3423595), and 1-bromopentane and 1-butanol. libretexts.org
If the ether contained a tertiary alkyl group, the mechanism would shift to SN1 due to the stability of the resulting tertiary carbocation. libretexts.orglibretexts.org
Surface-Mediated Ether Cleavage Mechanisms (e.g., Adsorption on Semiconductor Surfaces)
Recent research has explored the reactions of ethers on semiconductor surfaces, such as silicon. These studies, often employing techniques like scanning tunneling microscopy (STM) and photoelectron spectroscopy, provide insights into surface-mediated cleavage. For simple ethers like diethyl ether on a Si(001) surface, the process involves the adsorption of the ether onto the surface, forming a datively bonded intermediate. nih.gov At higher temperatures, one of the C-O bonds cleaves, and the resulting fragments bind covalently to the silicon surface. nih.gov
Exploration of Elimination Reactions in Ether Systems
While substitution reactions are more common for acyclic ethers, elimination reactions can also occur under certain conditions. One such process is β-hydride elimination. This reaction involves the transfer of a hydrogen atom from the carbon atom beta to the oxygen to a metal center, leading to the formation of an alkene and a metal-hydride bond. wikipedia.org This pathway is particularly relevant in organometallic chemistry and on catalytic surfaces. cmu.edu
For this compound, a β-hydride elimination would require the coordination of the ether to a metal center. The elimination could then proceed from either the butyl or the pentyl group, potentially forming 1-butene or 1-pentene, respectively, along with the corresponding alkoxide.
In the context of acid-catalyzed reactions, elimination can compete with substitution, particularly at higher temperatures. For instance, the acid-catalyzed dehydration of alcohols can lead to either ethers (substitution) or alkenes (elimination), depending on the reaction conditions. libretexts.org Similarly, the acid-catalyzed cleavage of ethers could, in principle, be followed by the elimination of water from the alcohol product to form an alkene, especially if the conditions are forcing.
Another pathway for elimination is E2, which can compete with the SN2 mechanism in Williamson ether synthesis, especially if secondary or tertiary alkyl halides are used. masterorganicchemistry.com With primary halides like those used to synthesize this compound, elimination is generally a minor side reaction. masterorganicchemistry.com
Mechanistic Elucidation of Butylpentyl Ether Reactions and Transformations
Bimolecular Elimination (E2) Reactions
Bimolecular elimination (E2) reactions are a fundamental class of reactions in organic chemistry, providing a key pathway for the synthesis of alkenes. While extensively studied for alkyl halides, the E2 mechanism is also operative for other substrates with suitable leaving groups, including ethers under specific conditions. This section will elucidate the mechanistic details of E2 reactions as they apply to ether substrates, with a conceptual focus on butylpentyl ether. Although direct experimental data for this compound is not extensively available in the literature, its reactivity can be inferred from established principles and studies on analogous acyclic ethers.
The E2 reaction is a single-step, concerted process in which a strong base removes a β-hydrogen (a hydrogen on a carbon atom adjacent to the carbon bearing the leaving group), and the leaving group departs simultaneously, leading to the formation of a double bond. wikipedia.orgbyjus.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. chemicalnote.com
For an ether like this compound, the alkoxy group (in this case, either a butoxy or a pentoxy group, depending on the site of base abstraction) would serve as the leaving group. It is important to note that alkoxides are relatively poor leaving groups compared to halides. Consequently, E2 reactions of ethers typically require very strong bases and often elevated temperatures to proceed at a significant rate.
The general mechanism for the E2 reaction of an ether is as follows:
A strong base abstracts a proton from a β-carbon.
Concurrently, the electrons from the C-H bond shift to form a π-bond between the α- and β-carbons.
Simultaneously, the C-O bond of the ether cleaves, and the alkoxy group departs as the leaving group.
Computational and gas-phase studies have provided insight into the E2 reactions of simple ethers. For instance, studies on diethyl ether have explored the transition state structures and kinetic barriers, confirming the feasibility of the E2 pathway. acs.orgnih.gov These studies indicate that the transition state possesses a significant degree of carbanionic character at the β-carbon as the proton is being removed.
Factors Influencing the E2 Reaction of Ethers:
Base Strength: The strength of the base is a critical factor. libretexts.org Strong, non-nucleophilic bases are ideal for promoting E2 reactions over competing substitution (SN2) reactions. Sterically hindered bases, such as potassium tert-butoxide, are often employed. chemistrysteps.com
Substrate Structure: The structure of the ether plays a crucial role in determining the reaction's regioselectivity and stereoselectivity. For an unsymmetrical ether like this compound, the base can abstract a proton from either the butyl or the pentyl chain, potentially leading to a mixture of alkene products.
Stereochemistry: The E2 reaction is characterized by a strict stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group. chemistrysteps.comeveryscience.com This means that the dihedral angle between the C-H bond being broken and the C-O bond of the leaving group must be approximately 180°. This requirement has significant implications for the stereochemistry of the resulting alkene.
Regioselectivity in the E2 Reaction of this compound:
In the case of this compound, there are two potential sites for β-hydrogen abstraction, one on the butyl group and one on the pentyl group. This leads to the possibility of forming different constitutional isomers of alkenes. The regiochemical outcome is largely governed by two competing principles: Zaitsev's rule and Hofmann's rule.
Zaitsev's Rule: This rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. chemistrysteps.com This is typically observed when using small, strong bases.
Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. chemistrysteps.com This outcome is favored when using sterically bulky bases, which preferentially abstract the more sterically accessible proton.
For this compound, abstraction of a β-hydrogen from the internal methylene (B1212753) group of the pentyl chain would lead to a more substituted (Zaitsev) product, while abstraction from the methyl group of the butyl chain would lead to a less substituted (Hofmann) product. The choice of base would be crucial in directing the regioselectivity of the elimination.
Illustrative Data on Regioselectivity in E2 Reactions
While specific data for this compound is not available, the following table illustrates the effect of the base on the product distribution in the E2 elimination of 2-bromopentane (B28208), a comparable substrate.
| Base | % 1-Pentene (Hofmann Product) | % 2-Pentene (Zaitsev Product) |
| Sodium Ethoxide (NaOEt) in Ethanol (B145695) (EtOH) | 30 | 70 |
| Potassium tert-Butoxide (t-BuOK) in tert-Butanol (t-BuOH) | 72 | 28 |
This data is representative of the general trend and not specific to this compound.
Stereoselectivity in the E2 Reaction of this compound:
The requirement for an anti-periplanar transition state dictates the stereochemical outcome of the E2 reaction. chemistrysteps.comchemistrysteps.com If the β-carbon from which the proton is removed is a stereocenter, or if the elimination leads to the formation of geometric isomers (E/Z), the stereochemistry of the starting material will determine the stereochemistry of the product. For an acyclic molecule like this compound, the molecule can typically rotate freely to achieve the necessary anti-periplanar conformation for the elimination to occur. If the elimination can lead to either an (E) or (Z) alkene, the more stable (E)-isomer is usually the major product due to a lower energy transition state. chemistrysteps.com
Kinetic Isotope Effect:
A primary kinetic isotope effect (KIE) is often observed in E2 reactions when a β-hydrogen is replaced by deuterium. The C-D bond is stronger than the C-H bond, and thus its cleavage in the rate-determining step is slower. This results in a kH/kD ratio greater than 1, providing evidence for the breaking of the C-H bond in the transition state. Computational studies on the reaction of the amide ion with diethyl ether have indicated a significant isotope effect, supporting the E2 mechanism. nih.gov
Quantum Chemical Investigations of Molecular Structures and Reactivity
Quantum chemical methods are foundational in elucidating the intrinsic properties of ether systems. By solving approximations of the Schrödinger equation, these techniques can predict molecular geometries, electronic distributions, and inherent reactivity.
Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry for studying many-body systems, including atoms, molecules, and condensed phases. wikipedia.org It provides a balance between accuracy and computational cost, making it suitable for a broad range of applications in ether chemistry. wikipedia.orgacs.org DFT calculations are instrumental in predicting the structural, spectroscopic, and reactivity properties of these compounds. journalcra.comresearchgate.net
Applications of DFT to ether systems are diverse. For instance, DFT has been employed to investigate the mechanisms of complex chemical reactions. In a study on the reductive etherification of n-butanol and 4-heptanone (B92745) to produce 4-butoxyheptane, DFT calculations revealed that the reaction most likely proceeds through the formation of an enol intermediate on the catalyst support, which is then hydrogenated on the palladium catalyst. nrel.gov Similarly, the oxidation mechanism of diethyl ether by nitrogen dioxide has been detailed using DFT, identifying a four-step process and calculating the associated energy barriers. worldscientific.com DFT is also used to explore the mechanisms of nickel-catalyzed C–O bond cleavage, a key strategy for constructing C–C bonds from oxygenated compounds like ethers. acs.org
Furthermore, DFT is used to determine the chemical reactivity and selectivity of ether derivatives. By calculating global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity, researchers can predict the relative stability and reactivity of different molecules. journalcra.com The active sites for nucleophilic and electrophilic attacks can be identified, providing a rationale for observed regioselectivity. journalcra.com
Table 1: Examples of DFT Applications in Ether Reaction Mechanisms This table is interactive. Click on the headers to sort.
| Reaction Studied | Ether System | DFT Functional/Basis Set | Key Finding | Reference |
|---|---|---|---|---|
| Reductive Etherification | n-butanol + 4-heptanone | VASP (Vienna Ab initio Simulation Package) | The most favorable pathway involves enol formation on the NbOPO₄ support followed by hydrogenation on Pd. | nrel.gov |
| Oxidation | Diethyl ether + NO₂ | B3LYP/6-31+G(d,p) | A four-step mechanism was elucidated with a primary energy barrier of 20.62 kcal/mol. | worldscientific.com |
| Photoinduced Rearrangement | 2-(hetero)aryloxybenzaldehydes | B3LYP/6-31G(d) and ωB97X-D/6-311++G(d,p) | The reaction proceeds in the triplet state via the addition of a carbonyl carbon to the ipso carbon of the aryl ether. | acs.org |
The conformational flexibility of ether chains, such as the butyl and pentyl groups in this compound, plays a critical role when they are incorporated into larger, constrained structures like macrocycles. nih.gov Hydroxy[2.4]metacyclophanes, a class of cyclophanes, have been functionalized with various ether groups, including ethyl, propyl, butyl, and pentyl ethers, to study their conformational behavior. oup.com
Similar studies on resorcinarene (B1253557) bis-crown ethers, which feature polyether bridges, have investigated the conformational impact of lower rim alkyl chains, including propyl, butyl, and pentyl groups. researchgate.net These studies revealed that the bis-crowns adopt a boat or slightly twisted boat conformation, with the crown ether bridges folding over the binding cavities. researchgate.net Computational analysis is essential for understanding the subtle energetic differences between various possible conformers, which is crucial for designing macrocycles with specific host-guest binding properties. beilstein-journals.org
Theoretical Modeling of Reaction Mechanisms and Transition States
Theoretical modeling provides indispensable tools for mapping the intricate pathways of chemical reactions involving ethers. By calculating the energies of reactants, products, and the transition states that connect them, chemists can gain a quantitative understanding of reaction feasibility, rates, and selectivity.
The kinetic barrier, or activation energy, is a critical parameter that governs the rate of a chemical reaction. Computational methods are frequently used to calculate these barriers for ether reactions, offering insights that are complementary to experimental kinetics.
For example, a computational investigation into the gas-phase elimination reactions of ethers with anions located the transition states and calculated the corresponding kinetic barriers. nih.gov For the reaction of the amide anion (NH₂⁻) with diethyl ether, the lowest kinetic barrier was found to be 5.3 kcal/mol. nih.gov In another study, the oxidation of diethyl ether by NO₂ was shown to have an initial energy barrier of 20.62 kcal/mol, with a subsequent decomposition step requiring a higher barrier of 32.87 kcal/mol. worldscientific.com
Potential energy surfaces (PESs) are often constructed to visualize the complete energetic landscape of a reaction. A theoretical study on the low-temperature combustion of oxymethylene ether-2 (OME₂) radicals with O₂ involved the construction of detailed PESs at a high level of theory (CCSD(T)/CBS//M062X/6-311++G(d,p)). acs.orgacs.org These surfaces revealed the energy barriers for various steps, including intramolecular H-transfer reactions, which are key to understanding low-temperature combustion. acs.orgacs.org
Table 2: Calculated Kinetic Barriers in Various Ether Reactions This table is interactive. Click on the headers to sort.
| Reaction Type | Ether System | Computational Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Elimination (E2) | NH₂⁻ + Diethyl ether | Not specified | 5.3 | nih.gov |
| Oxidation | Diethyl ether + NO₂ | B3LYP/6-31+G(d,p) | 20.62 (initial step) | worldscientific.com |
| Isomerization | Protonated 2-(pyridyloxy)benzaldehyde | DFT | 18.3 | acs.org |
| Deoxygenation (Rate-determining step) | Naphthyl ether + Ni catalyst | DFT/PBE | ~32.0 (in THF) | acs.org |
Many reactions involving unsymmetrical ethers or reagents can lead to multiple products (regioisomers or stereoisomers). Computational chemistry is a powerful tool for predicting and explaining the observed selectivity. rsc.org
In the Williamson ether synthesis, for example, competition between O-alkylation and C-alkylation can occur. A combined experimental and computational study found that the regioselectivity is highly solvent-dependent. rsc.orgresearchgate.net Quantum mechanical calculations of the transition states for the two pathways helped to elucidate the structural and solvent effects that control the product ratio. rsc.orgresearchgate.net Similarly, in the hetero-Diels-Alder reaction of nitroso compounds with unsymmetrical dienes, DFT calculations have been used to predict the regioselectivity, which is influenced by steric and electronic factors. beilstein-journals.org
Computational methods are also vital for understanding stereoselectivity. The enantiomeric excess observed in reactions catalyzed by diarylprolinol silyl (B83357) ethers has been explained by DFT calculations, which showed that conformational changes and structural deformations in the transition state determine the stereochemical outcome. rsc.org For palladium-catalyzed ring-opening reactions of aziridines, computational studies have successfully rationalized both the regioselectivity and the stereospecificity, showing how the choice of ligand on the palladium catalyst can switch the outcome of the reaction. acs.org These predictive capabilities are invaluable for the rational design of new synthetic methods. rsc.org
Simulation of Intermolecular Interactions and Surface Adsorption
The behavior of ethers in condensed phases and at interfaces is governed by intermolecular forces. Molecular dynamics (MD) and other simulation techniques are used to model these interactions, providing insights into bulk properties and surface phenomena.
MD simulations have been used to study the adsorption of various ethers onto different surfaces. For instance, the adsorption of tri-bisphenol-A-diglycidyl ether oligomers on montmorillonite (B579905) was found to occur primarily through the etheric oxygen atoms interacting with positive ions on the surface. nsmsi.ir In another study, reactive force field (ReaxFF) based MD simulations uncovered a multi-stage mechanism for the adsorption of ether molecules on an aluminum surface, involving charge transfer between the molecules and the surface. researchgate.networldscientific.com The adsorption of comb-shaped polycarboxylate ethers on ettringite surfaces has also been simulated, revealing that the number of side chains has a more significant impact on adsorption strength than their length. worldscientific.com
Beyond surface interactions, simulations also probe the intermolecular forces in bulk liquids and solutions. MD simulations of ether alcohols have been used to quantify the interplay between intermolecular and intramolecular hydrogen bonding, which in turn influences physical properties like density and viscosity. mdpi.com For poly(ethylene glycol) alkyl ether surfactants, simulations can estimate the interactions between surfactant molecules in their pre-aggregated state in water and predict properties like surface tension at the air-water interface. acs.orgrsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-butoxypentane (this compound) |
| 2-(hetero)aryloxybenzaldehydes |
| 2-(pyridyloxy)benzaldehyde |
| 4-butoxyheptane |
| 4-heptanone |
| Amide anion |
| n-butanol |
| Benzyl ether of hydroxy[2.4]metacyclophane |
| Butyl ether of hydroxy[2.4]metacyclophane |
| Diarylprolinol silyl ethers |
| Diethyl ether |
| Ettringite |
| Ethyl ether of hydroxy[2.4]metacyclophane |
| Hydroxy[2.4]metacyclophane |
| Isopropyl ether of hydroxy[2.4]metacyclophane |
| Montmorillonite |
| n-butanol |
| Naphthyl ether |
| Nitrogen dioxide |
| Oxymethylene ether-2 (OME₂) |
| Palladium |
| Pentyl ether of hydroxy[2.4]metacyclophane |
| Poly(ethylene glycol) alkyl ethers |
| Polycarboxylate ethers |
| Propylene Glycol Ethyl Ether |
| Propyl ether of hydroxy[2.4]metacyclophane |
| Resorcinarene bis-crown ethers |
Advanced Analytical Methodologies for Butylpentyl Ether Characterization
Chromatographic Separation Techniques for Ether Analysis
Chromatography is a cornerstone of analytical chemistry, indispensable for the separation of individual components from a mixture. For ethers like butylpentyl ether, which are relatively volatile and can range in polarity, several chromatographic techniques are particularly effective.
Gas Chromatography (GC) is a premier technique for the separation of volatile compounds, making it highly suitable for the analysis of this compound. odinity.com In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase within the column. odinity.com For ethers, the choice of stationary phase is critical. Non-polar columns are often used for separating non-polar compounds like alkanes, where the elution order generally follows the boiling points of the analytes. sigmaaldrich.com For more polar ethers, an intermediate or polar capillary column is more appropriate. sigmaaldrich.com The operating parameters, including oven temperature and carrier gas flow rate, are optimized to achieve the best separation. libretexts.org
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for compounds that are not sufficiently volatile for GC. thermofisher.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. libretexts.org For ethers, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (like C8 or C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). libretexts.orgyoutube.com In this mode, more polar compounds elute first. The composition of the mobile phase can be adjusted to control the retention times and achieve optimal separation. libretexts.org
Table 1: Comparison of GC and HPLC for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase. odinity.com | Separation of compounds in a liquid phase. libretexts.org |
| Stationary Phase | Typically a high-boiling liquid coated on a solid support. Polarity varies. sigmaaldrich.com | Typically non-polar (e.g., C18) for reversed-phase. libretexts.org |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). libretexts.org | Polar solvent mixture (e.g., water/acetonitrile). youtube.com |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile ones. thermofisher.com |
| Typical Application | Purity assessment, separation from volatile impurities. | Analysis in complex, non-volatile matrices. |
The coupling of Reversed-Phase Liquid Chromatography with Mass Spectrometry (RPLC–MS) creates a highly sensitive and selective analytical system for the analysis of complex mixtures. xn--d1ahakv.xn--p1ainih.gov After the components of a mixture are separated by the RPLC column, they are introduced into the mass spectrometer for detection and identification. xn--d1ahakv.xn--p1ai This is particularly useful for identifying and quantifying low-concentration analytes in intricate matrices. nih.gov An electrospray ionization (ESI) interface is commonly used to generate ions from the eluting compounds before they enter the mass analyzer. xn--d1ahakv.xn--p1ainih.gov This hyphenated technique provides not only retention time data from the chromatography but also mass-to-charge ratio information, which aids in the unambiguous identification of the compounds. nih.gov
Mass Spectrometric Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation of molecules by analyzing their fragmentation patterns. rfi.ac.uk
Tandem Mass Spectrometry, or MS/MS, is an advanced technique that involves multiple stages of mass analysis, typically to analyze the fragments of a selected ion. nih.govmdpi.com In an MS/MS experiment, a precursor ion of interest is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. nih.gov This process provides detailed structural information that can be used to piece together the molecule's structure. nih.gov For ethers, MS/MS can help to confirm the connectivity of the alkyl chains to the oxygen atom.
The fragmentation of ethers in a mass spectrometer is characterized by specific cleavage patterns. The molecular ion peak of ethers is often weak. whitman.edu A common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized cation. whitman.eduscribd.com Another typical fragmentation is the cleavage of the carbon-oxygen bond, which can result in the formation of alkyl fragments. whitman.edu For long-chain ethers, these fragmentation patterns can be complex, but their analysis provides crucial information about the size and structure of the alkyl groups attached to the ether oxygen. scribd.commiamioh.edu
Table 2: Common Mass Spectrometry Fragmentation Patterns for Ethers
| Fragmentation Type | Description | Resulting Ion |
|---|---|---|
| α-Cleavage | Homolytic cleavage of a C-C bond adjacent to the oxygen. whitman.eduscribd.com | Resonance-stabilized oxonium ion. |
| C-O Bond Cleavage | Heterolytic cleavage of the carbon-oxygen bond. whitman.edu | Alkyl cation and an alkoxy radical (or vice-versa). |
| Rearrangement | Hydrogen rearrangement followed by fragmentation. scribd.com | Varies depending on the specific rearrangement. |
Spectroscopic Characterization Techniques
Spectroscopic techniques provide information about the structure of a molecule by observing its interaction with electromagnetic radiation.
In Infrared (IR) spectroscopy, ethers are characterized by a strong absorption band due to C–O single-bond stretching, which typically appears in the range of 1050 to 1150 cm⁻¹. libretexts.orgpressbooks.pub While other absorptions can occur in this region, the presence of this strong band, coupled with the absence of O-H or C=O stretching bands, is indicative of an ether. oregonstate.edulibretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. fiveable.me In ¹H NMR spectroscopy, the protons on the carbons adjacent to the ether oxygen (α-protons) are deshielded and typically resonate in the 3.4 to 4.5 ppm region. libretexts.orgpressbooks.pub In ¹³C NMR spectroscopy, the carbon atoms directly bonded to the oxygen atom also experience a downfield shift, typically appearing in the 50 to 80 ppm range. libretexts.orgoregonstate.edu The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and chemical environment of the atoms in the this compound molecule. fiveable.me
Table 3: Spectroscopic Data for Ethers
| Technique | Region/Chemical Shift | Interpretation |
|---|---|---|
| Infrared (IR) Spectroscopy | 1050-1150 cm⁻¹ (strong) | C-O stretching vibration. libretexts.orgpressbooks.pub |
| ¹H NMR Spectroscopy | 3.4-4.5 ppm | Protons on carbons adjacent to the oxygen atom. libretexts.orgpressbooks.pub |
| ¹³C NMR Spectroscopy | 50-80 ppm | Carbons directly bonded to the oxygen atom. libretexts.orgoregonstate.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of an ether, the protons on the carbon atoms directly attached to the oxygen atom (α-protons) are deshielded due to the electron-withdrawing effect of the oxygen. This results in a downfield shift in their resonance frequency. For acyclic ethers, these signals typically appear in the range of 3.3–4.0 ppm. The splitting pattern of these signals, governed by spin-spin coupling with neighboring protons, provides information about the number of adjacent protons, thus helping to piece together the carbon framework.
For this compound (1-butoxypentane), one would expect the triplet signal for the protons on the α-carbons of both the butyl and pentyl chains to appear in this downfield region. The remaining methylene (B1212753) and methyl protons of the alkyl chains would appear further upfield, in the typical alkane region (approximately 0.8–1.7 ppm).
¹³C NMR Spectroscopy
Similarly, in ¹³C NMR spectroscopy, the carbon atoms bonded to the ether oxygen (α-carbons) experience a downfield shift and typically resonate in the range of 50–80 ppm. The other carbon atoms of the butyl and pentyl groups would appear at higher fields (lower ppm values), consistent with their alkane-like environment. The chemical shifts of these carbons provide a map of the carbon skeleton of this compound.
While specific experimental spectral data for this compound is not widely available in public databases, the expected chemical shifts can be predicted based on the analysis of similar acyclic ethers. The following table illustrates the type of data obtained from ¹H and ¹³C NMR analysis for the structural assignment of this compound.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
| Assignment | Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| -O-CH₂ -CH₂-CH₂-CH₃ | ~3.4 | Triplet | -O-CH₂ -CH₂-CH₂-CH₃ | ~70 |
| -O-CH₂ -CH₂-CH₂-CH₂-CH₃ | ~3.4 | Triplet | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ | ~71 |
| -O-CH₂-CH₂ -CH₂-CH₃ | ~1.6 | Multiplet | -O-CH₂-CH₂ -CH₂-CH₃ | ~32 |
| -O-CH₂-CH₂ -CH₂-CH₂-CH₃ | ~1.5 | Multiplet | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ | ~28 |
| -O-CH₂-CH₂-CH₂ -CH₃ | ~1.4 | Multiplet | -O-CH₂-CH₂-CH₂ -CH₃ | ~19 |
| -O-CH₂-CH₂-CH₂ -CH₂-CH₃ | ~1.3 | Multiplet | -O-CH₂-CH₂-CH₂ -CH₂-CH₃ | ~22 |
| -O-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet | -O-CH₂-CH₂-CH₂-CH₃ | ~14 |
| -O-CH₂-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet | -O-CH₂-CH₂-CH₂-CH₂-CH₃ | ~14 |
Note: The chemical shifts are approximate and based on typical values for similar acyclic ethers. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For ethers, the most prominent and diagnostic absorption is the C-O-C stretching vibration. This typically appears as a strong, and often broad, band in the fingerprint region of the spectrum, between 1050 and 1150 cm⁻¹. The presence of a strong absorption in this region, coupled with the absence of bands for hydroxyl (-OH) or carbonyl (C=O) groups, is a strong indicator of an ether functional group.
In the IR spectrum of this compound, one would also observe C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains in the region of 2850–3000 cm⁻¹ and C-H bending vibrations around 1350–1480 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| IR Absorption Data (Predicted) | |
| Vibrational Mode | Frequency Range (cm⁻¹) |
| C-H stretch (sp³) | 2850 - 3000 |
| C-H bend | 1350 - 1480 |
| C-O-C stretch | 1050 - 1150 |
Note: These are characteristic frequency ranges for the functional groups present in this compound.
X-ray Analysis for Solid-State Conformational Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. chemspider.com This provides an unambiguous determination of the molecule's conformation in the solid state.
For a flexible acyclic molecule like this compound, obtaining a single crystal suitable for X-ray analysis can be challenging, as such compounds tend to have low melting points and may exist as oils or waxes at room temperature. Consequently, there is no publicly available crystal structure for this compound.
However, if a crystal structure were to be determined, it would provide invaluable information about the preferred conformation of the butyl and pentyl chains and the C-O-C bond angle in the solid state. This information is critical for understanding intermolecular interactions and packing forces in the crystal lattice. Studies on other linear and cyclic ethers have shown that solid-state conformations are influenced by a balance of intramolecular steric effects and intermolecular packing forces. rsc.org
Emerging Analytical Approaches and Sample Preparation
The field of analytical chemistry is continuously evolving, with a drive towards greater sensitivity, efficiency, and miniaturization. These advancements have potential applications in the analysis of ethers like this compound, particularly in complex matrices and in the context of polymeric materials.
Miniaturized Sample Preparation Techniques for Ether Quantification
The quantification of ethers in various matrices, such as environmental or biological samples, often requires a sample preparation step to isolate and concentrate the analyte of interest. Miniaturized sample preparation techniques are gaining prominence due to their reduced consumption of solvents and reagents, faster analysis times, and potential for automation. researchgate.net
Techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are powerful tools for the extraction of organic compounds from complex samples. researchgate.net For a relatively nonpolar compound like this compound, SPME with a nonpolar fiber coating could be employed to extract the analyte from a water sample, followed by gas chromatography-mass spectrometry (GC-MS) for quantification. These methods offer low detection limits and are considered green analytical techniques. mdpi.com
The following table provides an overview of some miniaturized sample preparation techniques and their potential applicability for the analysis of this compound.
| Miniaturized Technique | Principle | Potential Application for this compound |
| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the sample, and analytes partition into the coating. | Quantification in water, air, or food samples. |
| Liquid-Phase Microextraction (LPME) | A small volume of an immiscible solvent is used to extract analytes from an aqueous sample. | Pre-concentration from aqueous environmental samples. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | An emulsion is formed by injecting a mixture of an extraction solvent and a disperser solvent into the sample, leading to rapid analyte extraction. | Rapid screening of this compound in water samples. |
Advanced Deconvolution Algorithms for Compositional Mapping in Ether Polymers
While this compound is a small molecule, the ether functional group is a key component of many important polymers, such as polyethers. The characterization of these polymers, especially complex mixtures or copolymers, often involves analytical challenges due to overlapping signals in techniques like size-exclusion chromatography (SEC) or spectroscopy.
Advanced deconvolution algorithms are computational methods used to resolve overlapping signals into their individual components. researchgate.net In the context of polymer analysis, techniques like multivariate curve resolution-alternating least squares (MCR-ALS) can be applied to data from SEC coupled with a diode array detector. wiley.com This allows for the separation and quantification of individual polymer components in a blend, even when they co-elute. nih.gov These algorithms differentiate components based on subtle differences in their spectral signatures across the elution profile. wiley.com
For a hypothetical scenario where this compound is a component in a complex mixture or a residue in a polymer matrix, these deconvolution techniques could potentially be used to identify and quantify it in the presence of interfering species.
Environmental Studies and Biogeochemical Transformations of Ethers
Environmental Distribution and Fate of Ethers in Natural Systems
The distribution and ultimate fate of ethers in the environment are governed by their physicochemical properties, such as water solubility, vapor pressure, and partitioning behavior between different environmental compartments.
The transport of ethers in terrestrial environments is influenced by their tendency to adsorb to soil particles. The soil adsorption coefficient (Koc) is a key parameter in this regard. For instance, di-iso-amyl ether is expected to have high mobility in soil based on an estimated Koc of 120 nih.gov. Given the structural similarities, butylpentyl ether is also likely to exhibit mobility in soil, potentially leading to groundwater contamination. Volatilization from moist soil surfaces and water bodies can also be a significant transport pathway for aliphatic ethers, driven by their Henry's Law constant nih.gov.
The presence of hydrocarbons in aquatic environments, often from plastic debris, can include various aliphatic compounds researchgate.net. While not specifically mentioning this compound, this indicates that hydrophobic organic compounds can be associated with environmental matrices. Analytical methods have been developed for the simultaneous determination of various gasoline additives, including dialkyl ethers, in soil and water samples, which could be adapted for monitoring this compound nih.govresearchgate.netusgs.govsci-hub.seacs.org.
The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. This is often related to the compound's lipophilicity, as indicated by its log Kow value. While specific bioaccumulation studies on this compound are lacking, research on other ethers provides a basis for understanding its potential behavior.
For some ethers, particularly halogenated ones like polybrominated diphenyl ethers (PBDEs), significant bioaccumulation and biomagnification have been observed in various food webs acs.orgnih.govnih.govmdpi.com. However, the bioaccumulation potential of non-halogenated aliphatic ethers is generally considered to be lower. For example, alcohol ethoxylates are considered to have negligible bioaccumulation potential due to rapid metabolism europa.eu. Similarly, MTBE is not expected to significantly accumulate in aquatic food chains due to its low affinity for lipids ccme.ca.
Q & A
Q. What experimental design considerations are critical for synthesizing Butylpentyl ether with high purity?
Q. Which analytical techniques are most effective for characterizing this compound's structural and chemical properties?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- IR Spectroscopy : Identify ether functional groups (C-O-C stretch ~1100 cm).
- NMR : Resolve alkyl chain environments (H chemical shifts: 0.8–1.6 ppm for CH/CH groups).
- GC-MS : Quantify purity and detect byproducts.
Document instrument parameters (e.g., column type, detector sensitivity) and calibration standards .
Q. How should researchers address safety and toxicity concerns when handling this compound in laboratory settings?
- Methodological Answer : Follow toxicological profiles (e.g., LD values, flammability data) and regulatory guidelines (e.g., OSHA). Use fume hoods for volatile emissions, wear nitrile gloves, and store in inert atmospheres. Toxicity assessments should reference peer-reviewed databases (e.g., TOXLINE) and include acute exposure protocols .
Advanced Research Questions
Q. How can conflicting data in existing literature on this compound's physicochemical properties (e.g., boiling point, solubility) be systematically resolved?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., IUPAC-recommended methods). Validate results via interlaboratory collaboration and meta-analyses. Address discrepancies by reviewing raw data sources, experimental setups, and instrument calibration logs. For example, solubility variations may arise from impurities or solvent polarity differences .
Q. What computational modeling approaches are suitable for predicting this compound's reactivity and interaction mechanisms?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., SN2 mechanisms) and molecular dynamics (MD) simulations to study solvent interactions. Validate predictions with experimental kinetics data (e.g., Arrhenius plots). Software like Gaussian or ORCA should specify basis sets (e.g., B3LYP/6-31G*) and convergence criteria .
Q. How can researchers establish structure-function relationships for this compound in solvent or catalytic applications?
- Methodological Answer : Design experiments correlating alkyl chain length with properties like polarity or hydrophobicity. Use Hansen solubility parameters (HSPs) to predict solvent efficacy. Compare catalytic performance (e.g., reaction rates) with structural analogs (e.g., pentyl hexyl ether) under identical conditions. Statistical tools (ANOVA) can identify significant variables .
Q. What methodologies are recommended for studying this compound's environmental degradation pathways?
- Methodological Answer : Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH/UV conditions. For biotic pathways, use microbial consortia from contaminated sites and monitor degradation via LC-MS/MS. Include negative controls and isotope tracing (C-labeled ethers) to validate mechanisms. Data should align with EPA High Production Volume (HPV) chemical assessment frameworks .
Key Methodological Considerations
- Literature Review : Systematically search databases (SciFinder, PubMed) using CAS numbers, synonyms, and MeSH terms. Exclude non-peer-reviewed sources and prioritize recent reviews .
- Data Reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials with metadata (instrument settings, sample prep) .
- Ethical Reporting : Disclose conflicts of interest, funding sources, and data limitations in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
